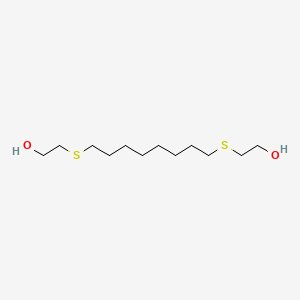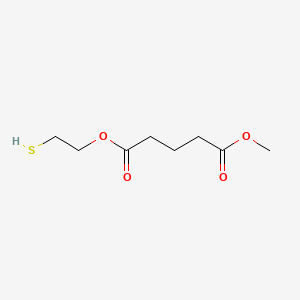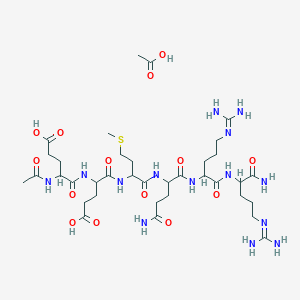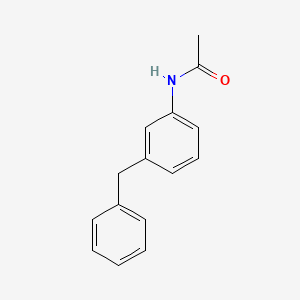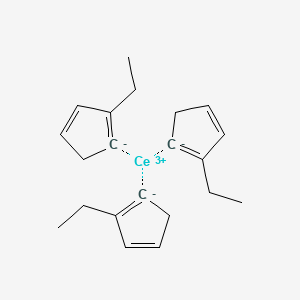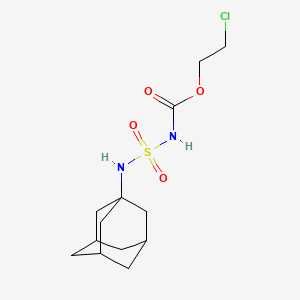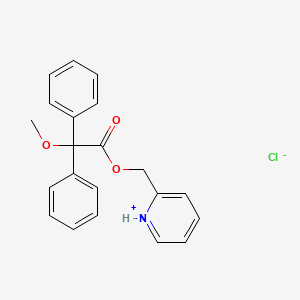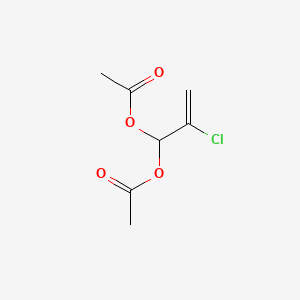
2-Chloroallylidene-3,3-diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroallylidene-3,3-diacetate is an organic compound with the molecular formula C7H9ClO4 It is a diacetate derivative of 2-chloroallylidene, characterized by the presence of two acetate groups attached to the central carbon atom
準備方法
Synthetic Routes and Reaction Conditions
2-Chloroallylidene-3,3-diacetate can be synthesized through the reaction of 2-chloroprop-1-ene-1,1-diol with acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the yield and quality of the compound .
化学反応の分析
Types of Reactions
2-Chloroallylidene-3,3-diacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, are used in substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: 2-chloroprop-1-ene-1,1-diol.
Oxidation Products: Epoxides.
Reduction Products: Alkanes.
科学的研究の応用
2-Chloroallylidene-3,3-diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-chloroallylidene-3,3-diacetate involves its reactivity with nucleophiles and electrophiles. The compound’s chlorine atom and acetate groups play a crucial role in its interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
2-Chloroallylidene diacetate: A closely related compound with similar reactivity.
3,3-Diacetoxy-2-chloropropene: Another derivative with comparable chemical properties.
1-Propene-1,1-diol, 2-chloro-, diacetate: Shares structural similarities and reactivity patterns.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
特性
CAS番号 |
5459-90-5 |
|---|---|
分子式 |
C7H9ClO4 |
分子量 |
192.60 g/mol |
IUPAC名 |
(1-acetyloxy-2-chloroprop-2-enyl) acetate |
InChI |
InChI=1S/C7H9ClO4/c1-4(8)7(11-5(2)9)12-6(3)10/h7H,1H2,2-3H3 |
InChIキー |
PPHOKWJFQIHKNR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C(=C)Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


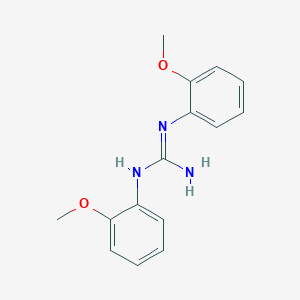

![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
